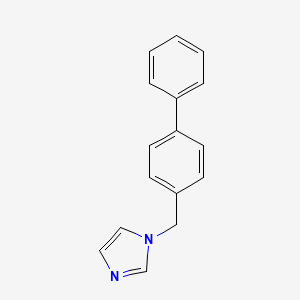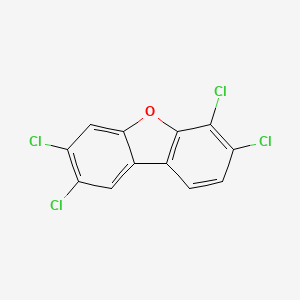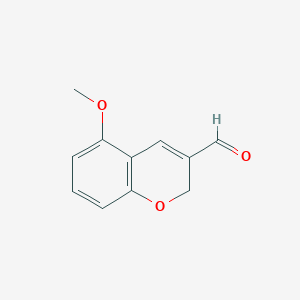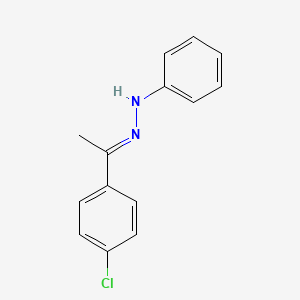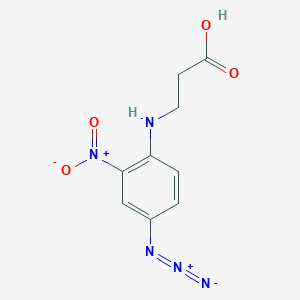
1,3,4,7,8-Pentachlorodibenzofuran
描述
1,3,4,7,8-Pentachlorodibenzofuran is a polychlorinated dibenzofuran, a class of compounds known for their environmental persistence and toxicity. This compound is particularly significant due to its high toxic equivalency factor (TEF) and its presence in various environmental and biomonitoring samples . It is a dioxin-like compound, meaning it shares structural and toxicological properties with dioxins, which are known for their harmful effects on human health and the environment .
准备方法
1,3,4,7,8-Pentachlorodibenzofuran can be synthesized through several methods, including:
Chlorination of Dibenzofuran: This involves the chlorination of dibenzofuran in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions.
Reduction of Chlorinated Nitro Diphenyl Ethers: This method involves the reduction of chlorinated nitro diphenyl ethers followed by internal diazo coupling.
Pyrolysis of Chlorinated Compounds: Pyrolysis of polychlorinated biphenyls (PCBs), chlorinated phenols, and other chlorinated compounds can also produce this compound.
化学反应分析
1,3,4,7,8-Pentachlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,3,4,7,8-Pentachlorodibenzofuran has several scientific research applications:
Toxicological Studies: It is used in toxicological studies to understand its effects on human health and the environment.
Environmental Monitoring: Due to its persistence and toxicity, it is monitored in various environmental samples to assess pollution levels.
Cancer Research: Studies have been conducted to estimate its cancer potency and understand its role in carcinogenesis.
作用机制
1,3,4,7,8-Pentachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon (Ah) receptor. This binding induces the expression of genes such as CYP1A1 and CYP1A2, which are involved in various biochemical pathways . The compound’s toxic effects are mediated through these pathways, leading to various adverse health outcomes .
相似化合物的比较
1,3,4,7,8-Pentachlorodibenzofuran is similar to other polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs). Some similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran (TCDF): Shares similar toxicological properties and mechanisms of action.
1,2,3,7,8-Pentachlorodibenzofuran: Another PCDF with similar binding affinities to the Ah receptor.
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A well-known dioxin with similar toxicological effects.
This compound is unique due to its specific chlorination pattern, which influences its binding affinity and toxicological properties .
属性
IUPAC Name |
1,3,4,7,8-pentachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-5-1-4-9(3-6(5)14)18-12-10(4)7(15)2-8(16)11(12)17/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSUQGVCWLXKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C2C(=CC(=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207534 | |
| Record name | 1,3,4,7,8-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58802-16-7 | |
| Record name | 1,3,4,7,8-Pentachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4,7,8-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4,7,8-PENTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1M260BDDK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


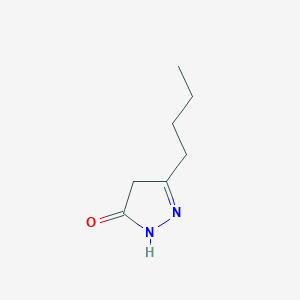
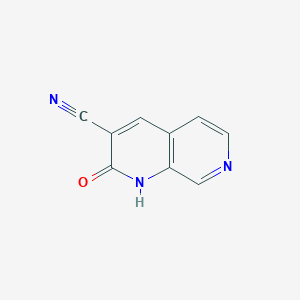
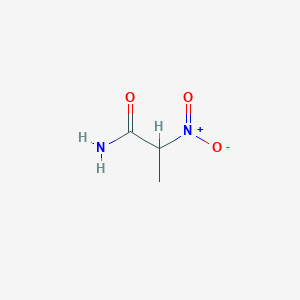
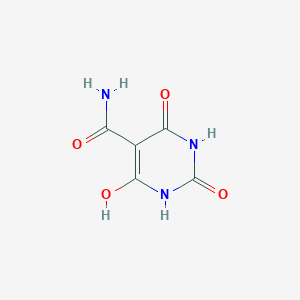
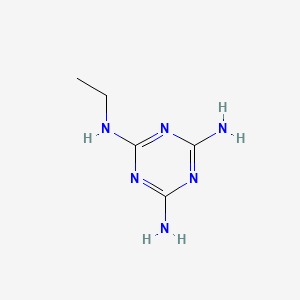
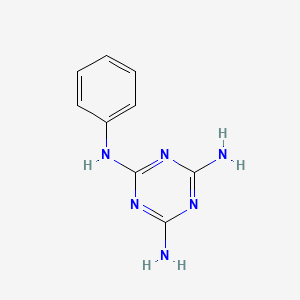
![2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]-](/img/structure/B3065674.png)
